

Biperiden Lactate: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Biperiden Lactate*

Cat. No.: *B1667297*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of **Biperiden Lactate** in various solvents. The information is intended to support research, formulation development, and analytical method development for this active pharmaceutical ingredient (API).

Introduction

Biperiden is a muscarinic antagonist used for the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] The lactate salt of biperiden is utilized in pharmaceutical formulations, and its solubility and stability are critical physicochemical properties that influence its bioavailability, formulation design, and shelf-life.[2] This document summarizes the available data on the solubility of **Biperiden Lactate** in different solvents and its stability under various conditions.

Solubility Profile

The solubility of an API is a crucial factor in its formulation and delivery. **Biperiden Lactate** is generally characterized as a white to off-white crystalline powder.[2] Its solubility in various solvents is summarized below.

Qualitative Solubility

Biperiden Lactate exhibits varied solubility in different solvent systems. It is generally described as being soluble in aqueous and alcoholic solutions while having limited solubility in several organic solvents.

Solvent	Qualitative Solubility	Source(s)
Water	Soluble, Freely Soluble	[2][3]
Alcohol	Soluble, Freely Soluble	[2][3]
Chloroform	Slightly Soluble	[4]
Dimethyl Sulfoxide (DMSO)	Soluble	[5]
Methanol	Slightly Soluble	[4]

Quantitative Solubility

Quantitative solubility data for **Biperiden Lactate** is limited in the public domain. The available data, which includes estimated and predicted values, is presented in Table 2. A significant discrepancy exists between the estimated and predicted aqueous solubility values, highlighting the need for experimental verification.

Solvent	Temperature (°C)	Solubility	Method	Source(s)
Water	25	25.1 mg/L	Estimated	[6]
Water	Not Specified	0.00426 mg/mL	Predicted (ALOGPS)	[7]
DMSO	Not Specified	>50 mM	Inferred from stock solution preparation	[5]

Stability Profile

The chemical stability of **Biperiden Lactate** is a critical attribute that can affect the safety and efficacy of the final drug product. Stability studies are essential to identify potential degradation

pathways and to establish appropriate storage conditions and shelf-life.

Influence of pH and Formulation

The pH of a solution can significantly impact the stability of a drug substance. The United States Pharmacopeia (USP) monograph for **Biperiden Lactate** Injection specifies a pH range of 4.8 to 5.8, suggesting that the drug is most stable in a slightly acidic medium.

Photostability

Biperiden Lactate is known to be a photosensitive medication.^{[8][9]} Exposure to light can lead to degradation. Therefore, it is recommended that formulations containing **Biperiden Lactate** be protected from light during storage and handling.^[8]

Storage Conditions

For long-term stability of the solid form, it is recommended to store **Biperiden Lactate** in a dry, dark environment at temperatures ranging from 0 - 4°C for short-term storage (days to weeks) to -20°C for long-term storage (months to years).^[5]

Degradation Pathways

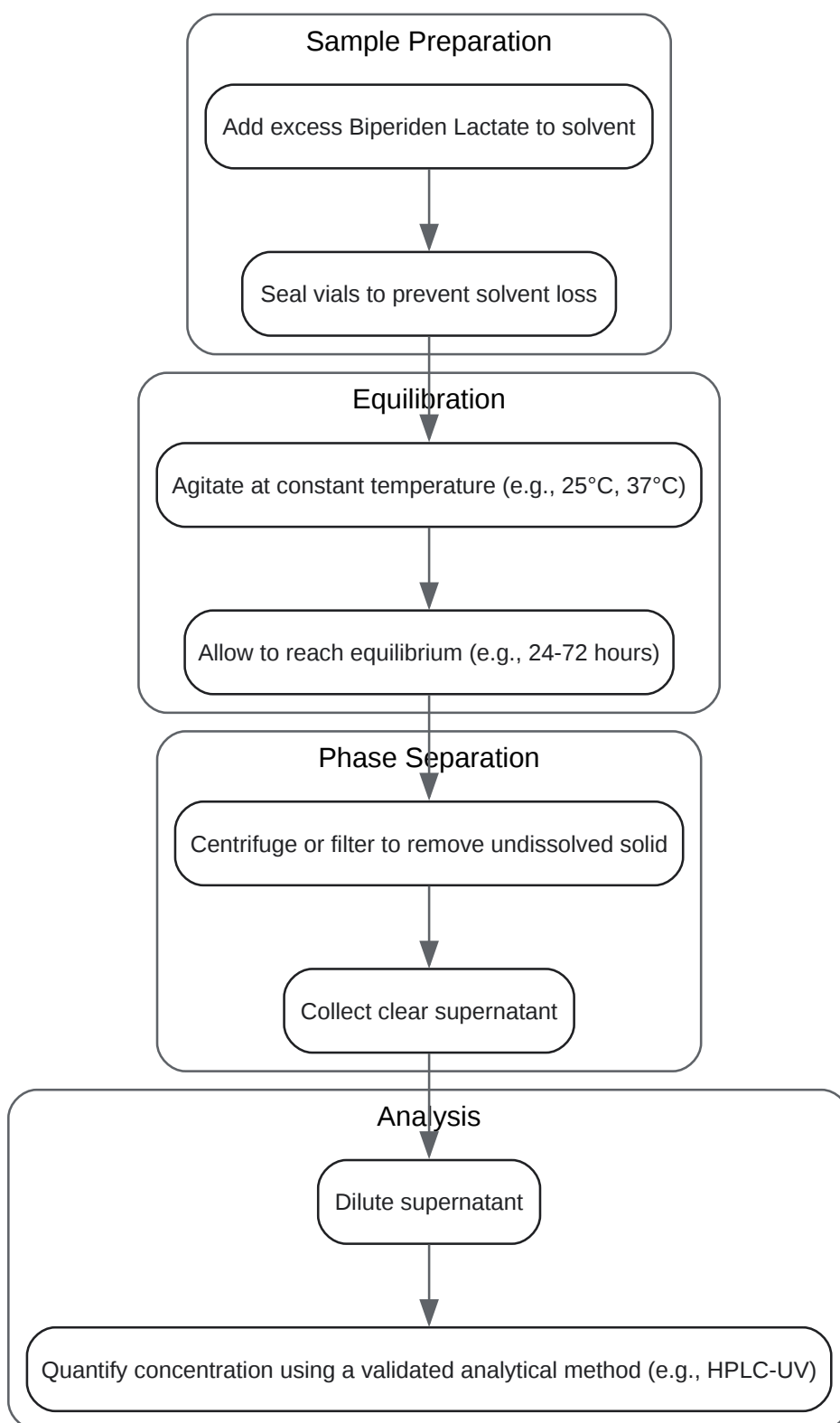
While specific degradation pathways for **Biperiden Lactate** are not extensively detailed in the available literature, studies on the related salt, Biperiden Hydrochloride, indicate that the biperiden molecule is susceptible to degradation under oxidative and acidic conditions. It is reasonable to infer that **Biperiden Lactate** would exhibit similar degradation patterns. Forced degradation studies are necessary to fully elucidate these pathways.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of **Biperiden Lactate** are not publicly available. However, standardized methodologies can be applied.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining the equilibrium solubility of a compound. The general workflow for this method is depicted below.

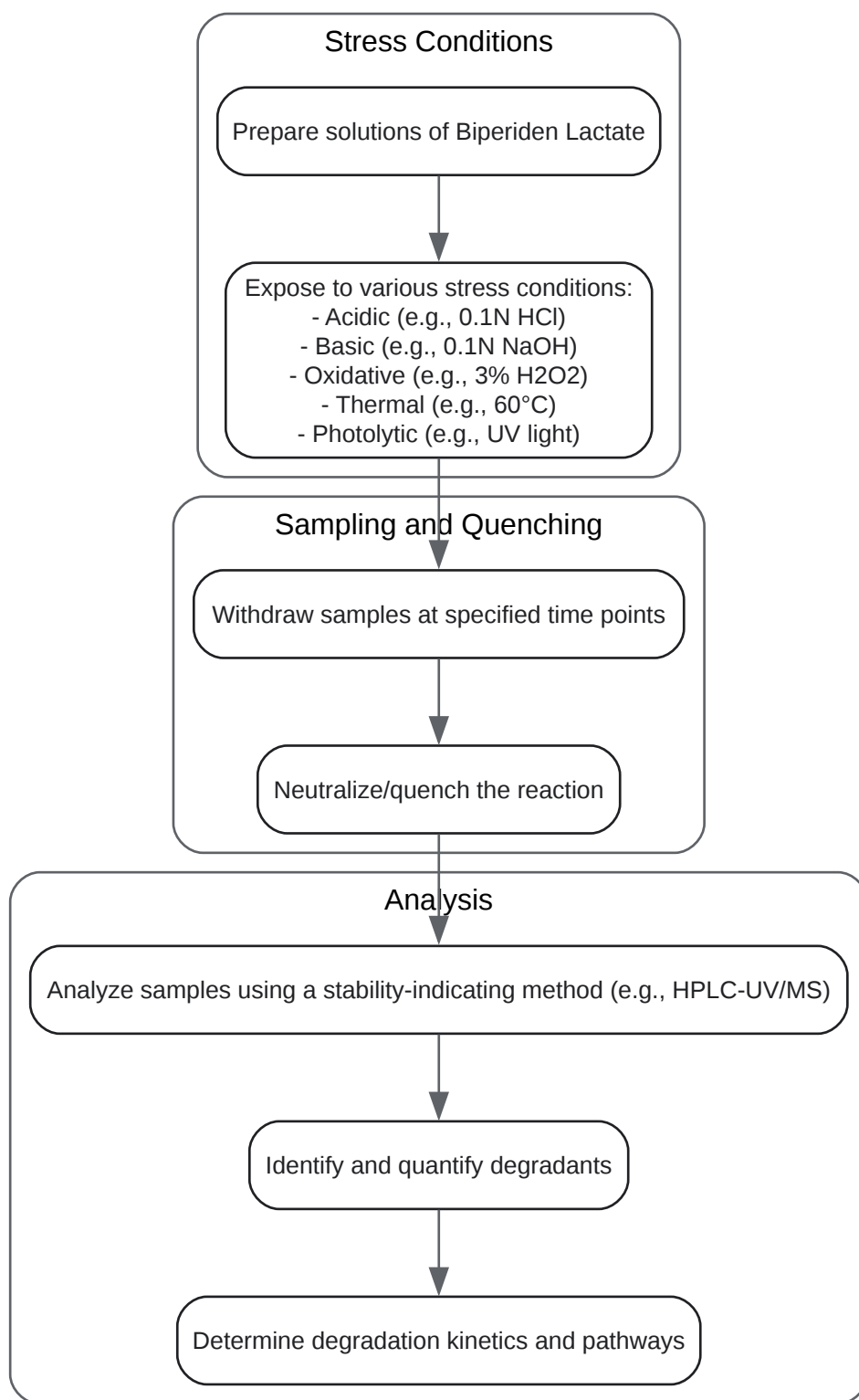


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Shake-Flask Solubility Determination Workflow

Stability-Indicating Method: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods. A general workflow for a forced degradation study is outlined below.



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Forced Degradation Study Workflow

Conclusion

The solubility and stability of **Biperiden Lactate** are critical parameters for the development of safe and effective pharmaceutical products. While qualitative data suggests solubility in water and alcohols, there is a notable lack of comprehensive quantitative solubility data across a range of solvents, temperatures, and pH values in publicly accessible literature. The available information indicates that **Biperiden Lactate** is sensitive to light and is most stable in a slightly acidic pH range. Further experimental studies are required to fully characterize its solubility profile and to elucidate its degradation pathways. The experimental workflows provided in this guide offer a framework for conducting such investigations.

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- To cite this document: BenchChem. [Biperiden Lactate: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667297#biperiden-lactate-solubility-and-stability-in-different-solvents]

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